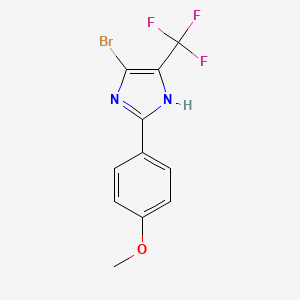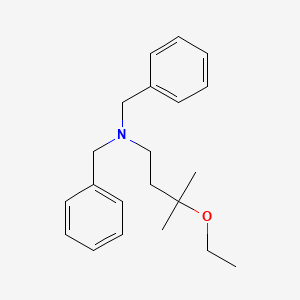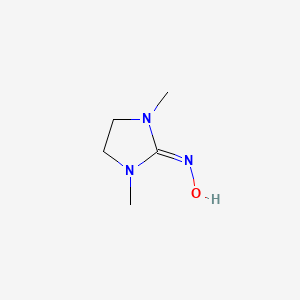
(E)-6-fluoro-4-((4-fluorobenzylidene)amino)isobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-fluoro-4-((4-fluorobenzylidene)amino)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-fluoro-4-((4-fluorobenzylidene)amino)isobenzofuran-1(3H)-one typically involves the condensation of 6-fluoroisobenzofuran-1(3H)-one with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-6-fluoro-4-((4-fluorobenzylidene)amino)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (E)-6-fluoro-4-((4-fluorobenzylidene)amino)isobenzofuran-1(3H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-fluoroisobenzofuran-1(3H)-one: A precursor in the synthesis of the target compound.
4-fluorobenzaldehyde: Another precursor used in the condensation reaction.
Other isobenzofuran derivatives: Compounds with similar structures but different substituents.
Uniqueness
(E)-6-fluoro-4-((4-fluorobenzylidene)amino)isobenzofuran-1(3H)-one is unique due to the presence of both fluorine atoms and the benzylideneamino group, which may confer specific biological activities and chemical reactivity not observed in other similar compounds.
Eigenschaften
Molekularformel |
C15H9F2NO2 |
|---|---|
Molekulargewicht |
273.23 g/mol |
IUPAC-Name |
6-fluoro-4-[(4-fluorophenyl)methylideneamino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H9F2NO2/c16-10-3-1-9(2-4-10)7-18-14-6-11(17)5-12-13(14)8-20-15(12)19/h1-7H,8H2 |
InChI-Schlüssel |
HHNYSCXIKVQBGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2N=CC3=CC=C(C=C3)F)F)C(=O)O1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-[[2-(4-methylphenyl)ethanethioyl]amino]-3-phenylpropanoic acid](/img/structure/B8392576.png)
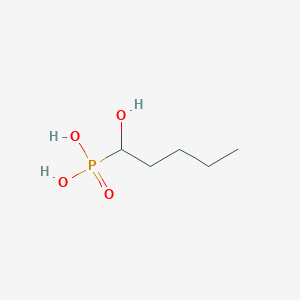



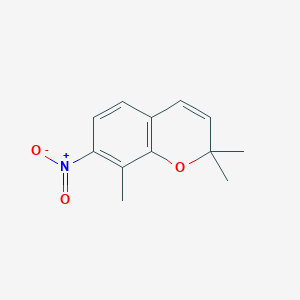


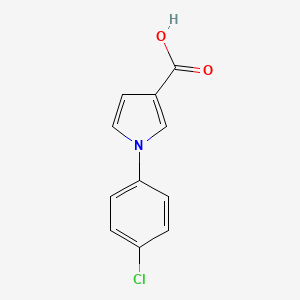
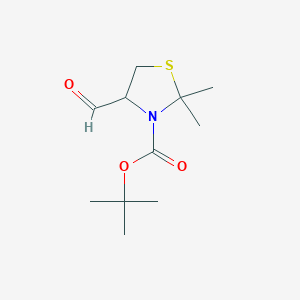
![[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B8392630.png)
